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molecular formula C9H7NO4 B8538141 4-Methyl-2-oxo-2,3-dihydro-benzoxazole-6-carboxylic acid

4-Methyl-2-oxo-2,3-dihydro-benzoxazole-6-carboxylic acid

Cat. No. B8538141
M. Wt: 193.16 g/mol
InChI Key: UWAPPEQLRPVOMB-UHFFFAOYSA-N
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Patent
US08952014B2

Procedure details

20 mL 4N aqueous sodium hydroxide solution were added to 5.00 g (24.1 mmol) methyl 4-methyl-2-oxo-2,3-dihydro-benzoxazole-6-carboxylate in 50 mL MeOH and the mixture was stirred for 24 h at RT. Then 10 mL of 4N aqueous sodium hydroxide solution were added and the mixture was stirred for a further 8 h at RT. Then the MeOH was eliminated i.vac., water was added and while cooling with ice the mixture was acidified with conc. hydrochloric acid solution until a precipitate formed. This was suction filtered, washed with water and dried i. vac.
Quantity
20 mL
Type
reactant
Reaction Step One
Name
methyl 4-methyl-2-oxo-2,3-dihydro-benzoxazole-6-carboxylate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[CH3:3][C:4]1[C:9]2[NH:10][C:11](=[O:13])[O:12][C:8]=2[CH:7]=[C:6]([C:14]([O:16]C)=[O:15])[CH:5]=1.O.Cl>CO>[CH3:3][C:4]1[C:9]2[NH:10][C:11](=[O:13])[O:12][C:8]=2[CH:7]=[C:6]([C:14]([OH:16])=[O:15])[CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
methyl 4-methyl-2-oxo-2,3-dihydro-benzoxazole-6-carboxylate
Quantity
5 g
Type
reactant
Smiles
CC1=CC(=CC2=C1NC(O2)=O)C(=O)OC
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 24 h at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture was stirred for a further 8 h at RT
Duration
8 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice the mixture
CUSTOM
Type
CUSTOM
Details
formed
FILTRATION
Type
FILTRATION
Details
This was suction filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried i

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
Smiles
CC1=CC(=CC2=C1NC(O2)=O)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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